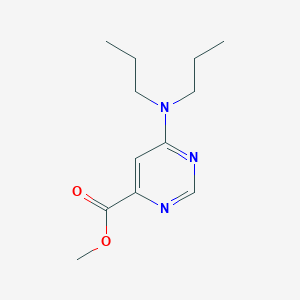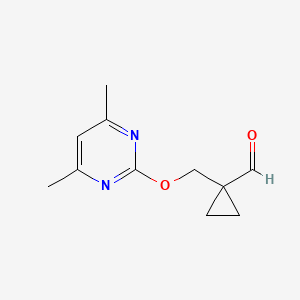
1-(((4,6-Diméthylpyrimidin-2-yl)oxy)méthyl)cyclopropane-1-carbaldéhyde
Vue d'ensemble
Description
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents antimicrobiens
Ce composé a été évalué pour son potentiel en tant qu'agent antimicrobien. Les chercheurs ont synthétisé des dérivés qui ont montré une activité antibactérienne prometteuse contre les bactéries Gram-positives telles que Staphylococcus aureus et Bacillus subtilis, ainsi que les bactéries Gram-négatives telles que Escherichia coli et Pseudomonas aeruginosa. De plus, une activité antifongique a été observée contre des levures telles que Candida albicans et Saccharomyces cerevisiae .
Synthèse organique
En chimie organique, ce composé sert de précurseur pour la synthèse de divers dérivés bipyrazole. Ces dérivés sont obtenus par un processus de réarrangement suivi d'un traitement avec des hydrazines aryl/hétéroaryl, ce qui donne des composés ayant des activités pharmacologiques potentielles .
Recherche pharmaceutique
Compte tenu de ses propriétés antimicrobiennes, ce composé est un candidat pour la recherche pharmaceutique, où il pourrait être utilisé pour développer de nouveaux médicaments ou des méthodes de traitement pour les infections causées par des souches résistantes de bactéries et de champignons .
Analyse Biochimique
Biochemical Properties
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This compound’s interactions with proteins often result in conformational changes that can alter the protein’s function and activity .
Cellular Effects
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . Its effects on cellular metabolism include alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites . It can also influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic reactions . This compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites .
Transport and Distribution
Within cells and tissues, 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity .
Propriétés
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-9(2)13-10(12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENDTZAROZFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2(CC2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)


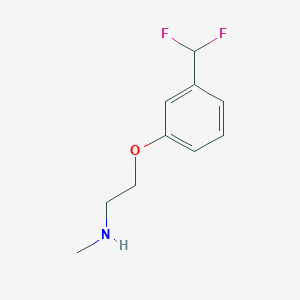
![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)
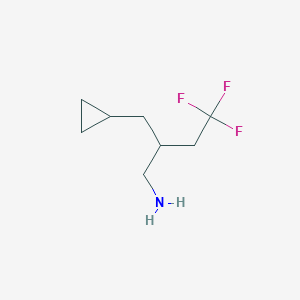
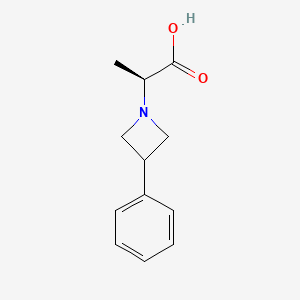
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
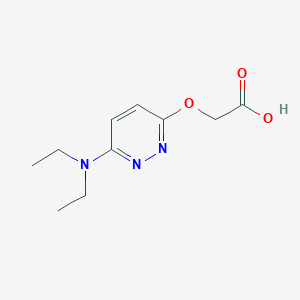
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)

